molecular formula C12H10ClF3N2O3S B11074549 Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate

Cat. No.: B11074549
M. Wt: 354.73 g/mol
InChI Key: UTCJNODCSDNSLI-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The benzothiazole core can interact with active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include inhibition of DNA gyrase, modulation of signal transduction pathways, or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group contributes to its reactivity and potential for further functionalization.

Properties

Molecular Formula

C12H10ClF3N2O3S

Molecular Weight

354.73 g/mol

IUPAC Name

methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate

InChI

InChI=1S/C12H10ClF3N2O3S/c1-20-9(19)11(21-2,12(14,15)16)18-10-17-7-4-3-6(13)5-8(7)22-10/h3-5H,1-2H3,(H,17,18)

InChI Key

UTCJNODCSDNSLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=C(C=C2)Cl)OC

Origin of Product

United States

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